4-(2-Propynyloxy)-beta-nitrostyrene

Antiviral polymerase inhibitor Influenza RNA-dependent RNA polymerase Selectivity index

4-(2-Propynyloxy)-beta-nitrostyrene is a para-substituted β-nitrostyrene (nitroalkene) bearing a terminal alkyne on the 4‑phenyl ether moiety. The compound belongs to the (2‑propynyloxy)-β‑nitrostyrene family first disclosed in patents by Meiji Seika for antitumor applications.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 23123-77-5
Cat. No. B1222011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Propynyloxy)-beta-nitrostyrene
CAS23123-77-5
Synonyms4-(2-propynyloxy)-beta-nitrostyrene
4-(2-propynyloxy)-beta-nitrostyrene, (E)-isome
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=C(C=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C11H9NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h1,3-8H,9H2/b8-7+
InChIKeyVPSGWNSHLGZFII-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Propynyloxy)-beta-nitrostyrene (CAS 23123-77-5): Procurement-Relevant Identity & Class Position


4-(2-Propynyloxy)-beta-nitrostyrene is a para-substituted β-nitrostyrene (nitroalkene) bearing a terminal alkyne on the 4‑phenyl ether moiety [1]. The compound belongs to the (2‑propynyloxy)-β‑nitrostyrene family first disclosed in patents by Meiji Seika for antitumor applications [2]. Its molecular architecture combines two electrophilic centres—the electron‑deficient nitrovinyl group and the click‑competent terminal alkyne—within a single low‑molecular‑weight scaffold (C₁₁H₉NO₃; MW 203.19 g·mol⁻¹) . Unlike simple 4‑alkoxy‑β‑nitrostyrenes, the propagyl ether sidechain enables both sulfhydryl reactivity underlying antiviral polymerase inhibition and orthogonal alkyne‑azide conjugation for probe or materials synthesis.

Why 4-(2-Propynyloxy)-beta-nitrostyrene Cannot Be Replaced by a Generic β-Nitrostyrene


Substituting 4-(2‑propynyloxy)-β‑nitrostyrene with an unsubstituted β‑nitrostyrene, a simple 4‑methoxy‑β‑nitrostyrene, or a non‑alkynylated para‑alkoxy analog eliminates the dual reactivity that defines this compound's functional profile [1]. The terminal alkyne is not a passive substituent: it contributes to the electrophilic character of the nitrovinyl group (influencing thiol‑addition kinetics) and simultaneously provides a bioorthogonal handle for copper‑catalysed azide–alkyne cycloaddition (CuAAC) . Replacement by 4‑methoxy‑β‑nitrostyrene (CAS 5576‑97‑6) removes the alkyne entirely, forfeiting the click‑chemistry capability and altering the Hammett σ value that governs sulfhydryl reactivity [2]. Generic β‑nitrostyrene (CAS 102‑96‑5) lacks the propagyl ether and exhibits a fundamentally different reactivity spectrum toward low‑molecular‑weight thiols such as glutathione and cysteine—the basis of both antiviral polymerase targeting and fungicidal action in this compound class [3]. Procurement of a superficially similar β‑nitrostyrene therefore fails to reproduce the mechanistic selectivity observed in head‑to‑head antiviral polymerase assays.

4-(2-Propynyloxy)-beta-nitrostyrene: Quantitative Differentiation Evidence Against Closest Comparators


Viral vs. Host Polymerase Selectivity: 4PβN Outperforms Selenocystine in Discriminating Influenza RNA Polymerase from Cellular Enzymes

In a direct head‑to‑head enzyme inhibition study, 4‑(2‑propynyloxy)‑β‑nitrostyrene (4PβN) at 50 μg·mL⁻¹ (0.25 mM) inhibited influenza A/Jap 305 RNA polymerase by 68%, yet caused only 7% inhibition of E. coli DNA‑dependent RNA polymerase and 2% inhibition of chicken embryo cell RNA polymerase [1]. In contrast, selenocystine at 50 μg·mL⁻¹ (0.15 mM) inhibited influenza polymerase by 51% but also inhibited E. coli polymerase by 33% and chicken embryo cell polymerase by 15% [1]. The host‑enzyme discrimination ratio (influenza %inh / E. coli %inh) is 9.7 for 4PβN versus 1.5 for selenocystine—an approximately 6.5‑fold superior selectivity for the viral target. Acetylaranotin showed 50% influenza inhibition with negligible host‑enzyme inhibition (3% E. coli, 6% chicken embryo), but its potency against influenza polymerase was lower than 4PβN at equi‑weight concentration.

Antiviral polymerase inhibitor Influenza RNA-dependent RNA polymerase Selectivity index

Dithiothreitol Reversal Kinetics: Quantitative Evidence of Sulfhydryl‑Dependent Mechanism Differentiating 4PβN from Selenocystine

Preincubation of influenza RNA polymerase with 4PβN followed by DTT (5 mM) addition reduced inhibition from 47% to 1%, demonstrating nearly complete reversibility of the sulfhydryl‑dependent blockade [1]. Under identical conditions, selenocystine inhibition was reduced from 61% to 12%, indicating that 12% of its inhibitory activity is DTT‑irreversible and therefore attributable to a non‑sulfhydryl component [1]. Acetylaranotin inhibition was reduced from 46% to 0%. The differential DTT‑irreversible residual activity of selenocystine (12%) compared to 4PβN (1%) suggests that selenocystine possesses an additional, sulfhydryl‑independent mode of polymerase interaction that may contribute to its broader host‑enzyme inhibition profile. Moreover, Fig. 4 of the source shows that 4PβN inhibitory activity begins to diminish at DTT concentrations below the molar equivalent of the drug, whereas selenocystine requires a >2‑fold molar excess of DTT for reversal [1].

Sulfhydryl reactivity Mechanism of action DTT reversibility

Acute Toxicity Profile: 4PβN Demonstrates Favorable Therapeutic Window vs. Antitumor Dose in Murine Models

The patent literature establishes distinct acute toxicity values for 4PβN across three administration routes in mice: intravenous LD₅₀ = 57.5 mg·kg⁻¹, intraperitoneal LD₅₀ = 1066.7 mg·kg⁻¹, and oral LD₅₀ = 3000 mg·kg⁻¹ [1]. The effective antitumor dose against Ehrlich ascites carcinoma in mice is 40 mg·kg⁻¹·day⁻¹ i.p. for 6 days, at which dose no mortality occurred and all treated mice survived 1 month without ascites accumulation [1]. The 6‑day cumulative antitumor dose (240 mg·kg⁻¹) is only 22.5% of the single‑dose i.p. LD₅₀, indicating a substantial safety margin. Class‑level comparison: unsubstituted β‑nitrostyrene and many 4‑alkoxy‑β‑nitrostyrenes lack equivalent in‑vivo antitumor efficacy data; the patent explicitly distinguishes 4PβN from prior‑art alkoxy‑nitrostyrenes described in J. Am. Chem. Soc. 1952, 74, 4486–4490 by virtue of the triple‑bond‑containing substituent, which is stated to confer the antitumor activity absent in saturated alkoxy analogs [1].

Acute toxicity LD50 Ehrlich ascites tumor

Physicochemical Differentiation: Computed LogP and Predicted ADME Profile vs. Common 4‑Alkoxy‑β‑nitrostyrene Analogs

The ACD/Labs‑predicted LogP for 4‑(2‑propynyloxy)‑β‑nitrostyrene is 2.13, and LogD at pH 5.5 and pH 7.4 is 2.15 . By comparison, 4‑methoxy‑β‑nitrostyrene (CAS 5576‑97‑6) has a predicted LogP of approximately 1.83 [1]. The 0.30 log‑unit higher lipophilicity of the propynyloxy derivative translates to a predicted ~2‑fold increase in octanol–water partitioning. The terminal alkyne additionally provides a bioorthogonal CuAAC ligation site absent in 4‑methoxy‑β‑nitrostyrene, 4‑ethoxy‑β‑nitrostyrene, or unsubstituted β‑nitrostyrene, enabling fluorescent tagging, biotinylation, or surface immobilisation without requiring de novo synthetic modification of the compound . The polar surface area (55 Ų) and zero H‑bond donors place 4PβN within drug‑like physicochemical space (no Rule‑of‑5 violations) while the alkyne offers a functional differentiation dimension unavailable to any saturated‑chain 4‑alkoxy comparator.

Lipophilicity LogP Drug-likeness Click chemistry handle

Synthesis Route Accessibility: Single‑Step Henry Reaction on Commercial 4‑Propynyloxybenzaldehyde Yields 4PβN in Practical Quantities

The patent Example 1 describes a room‑temperature (ice‑cooled) Henry condensation of 4‑(2‑propynyloxy)‑benzaldehyde with nitromethane catalysed by n‑butylamine in methanol, yielding 26 g of crystalline 4PβN (m.p. 145–146 °C) from 42.5 g of aldehyde after 7 days [1]. This represents a ~61% isolated yield under ambient conditions without chromatographic purification. By comparison, the patent specifically distinguishes this synthesis from prior art describing saturated alkoxy‑nitrostyrenes, noting that β‑nitrostyrenes bearing a triple bond in the phenyl substituent had not been previously described [REFS-1, column 1, lines 118–130]. The same patent extends the method to 3,5‑dibromo‑4‑(2‑propynyloxy)‑β‑nitrostyrene (m.p. 103–104 °C) and β‑methyl/β‑ethyl‑substituted analogs, demonstrating broad substrate tolerance [1]. The commercial availability of 4‑(2‑propynyloxy)‑benzaldehyde as a starting material (versus the multi‑step synthesis required for many specialised β‑nitrostyrene derivatives) provides a practical procurement advantage for laboratories requiring multigram quantities of the target compound without recourse to custom synthesis.

Henry reaction Nitroaldol condensation Synthetic accessibility Multigram synthesis

Concentration–Response Equipotency with Established Antivirals but Superior Mechanistic Purity Confirmed by DTT Dose–Response

Concentration–response curves (Fig. 3 of the primary reference) demonstrate that 4PβN, selenocystine, and acetylaranotin are approximately equipotent on an equimolar basis against influenza RNA polymerase in the absence of DTT, with 50% or greater inhibition at ~0.1–0.25 mM [1]. However, Fig. 4 reveals a critical mechanistic difference: for 4PβN and acetylaranotin, inhibitory activity begins to diminish at DTT concentrations considerably below the molar drug concentration, whereas selenocystine requires a >2‑fold molar excess of DTT to overcome inhibition [1]. This differential DTT sensitivity indicates that 4PβN's antiviral activity is mediated exclusively through sulfhydryl reactivity at the enzyme target, while selenocystine's activity involves a more complex interaction—likely formation of two molar equivalents of reactive product upon diseleno bond cleavage—that necessitates higher reducing‑agent concentrations for full reversal. The mechanistic simplicity of 4PβN facilitates more predictable dose–response relationships in cellular and in‑vivo models where endogenous thiol levels (glutathione, cysteine) may vary.

Concentration–response IC50 equivalence DTT dose–response Mechanistic purity

Evidence‑Backed Application Scenarios for 4-(2-Propynyloxy)-beta-nitrostyrene (CAS 23123-77-5)


Selective Influenza RNA Polymerase Probe Development

Investigators seeking a sulfhydryl‑reactive inhibitor that discriminates influenza RNA‑dependent RNA polymerase from host DNA‑dependent RNA polymerases should select 4PβN over selenocystine. As demonstrated in Section 3 (Evidence Item 1), 4PβN achieves 68% viral polymerase inhibition with only 7% E. coli polymerase inhibition (selectivity ratio ~9.7), while selenocystine inhibits both viral (51%) and host (33%) enzymes with poor discrimination (ratio ~1.5) [1]. This selectivity profile makes 4PβN the reagent of choice for mechanistic studies of influenza polymerase where confounding host‑polymerase off‑target effects must be minimised. The DTT‑reversible nature of the inhibition (Evidence Item 2) further enables controllable washout experiments to confirm target engagement.

In‑Vivo Antitumor Efficacy Studies in Murine Ascites Models

For in‑vivo oncology studies using the Ehrlich ascites carcinoma model, 4PβN provides a defined therapeutic window (i.p. LD₅₀ of 1066.7 mg·kg⁻¹ vs. effective daily dose of 40 mg·kg⁻¹; therapeutic index ≈ 26.7) [2]. The patent‑documented protocol—i.p. administration at 40 mg·kg⁻¹·day⁻¹ for six days beginning 24 h post‑tumor inoculation—yielded 100% one‑month survival with complete prevention of ascitic fluid accumulation [2]. Researchers evaluating β‑nitrostyrene antitumor potential should procure 4PβN specifically, as the patent literature explicitly distinguishes the alkynylated series from inactive saturated alkoxy‑β‑nitrostyrenes [REFS-2, column 1, lines 118–130]. This compound is suitable as a positive control or lead scaffold in comparative antitumor screening panels.

Click‑Chemistry Derivatisation for Target‑Engagement and Proteomics Studies

The terminal alkyne of 4PβN constitutes a bioorthogonal CuAAC handle absent from all common 4‑alkoxy‑β‑nitrostyrene analogs . Investigators can conjugate fluorophores (e.g., azide‑functionalised TAMRA or Cy5), biotin‑azide for streptavidin pull‑down, or PEG‑azide for solubility modulation without altering the pharmacophoric nitrovinyl group . This capability enables cellular target‑identification studies (chemical proteomics), in‑cell fluorescence localisation, and surface‑immobilisation for SPR‑based binding assays. Procurement of 4‑methoxy‑β‑nitrostyrene or unsubstituted β‑nitrostyrene forfeits this entire experimental dimension, necessitating de novo synthesis of a probe derivative.

Sulfhydryl‑Reactivity Reference Standard in Antiviral Mechanism‑of‑Action Studies

The Billard & Peets (1974) study established 4PβN as one of three structurally diverse reference compounds whose influenza polymerase inhibition is fully attributable to sulfhydryl reactivity [1]. The clean DTT‑reversal profile (47 % → 1 % inhibition upon DTT addition; DTT‑irreversible residual only 1%) documented in Evidence Item 2 makes 4PβN a superior positive control for validating sulfhydryl‑dependent inhibition in novel antiviral screening assays [1]. In contrast, selenocystine's 12% DTT‑irreversible residual introduces ambiguity regarding mechanism. Laboratories establishing cell‑free viral polymerase inhibition assays should consider 4PβN as a calibration standard to define the upper boundary of sulfhydryl‑mediated antiviral activity and to verify DTT‑sensitivity of observed hits.

Quote Request

Request a Quote for 4-(2-Propynyloxy)-beta-nitrostyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.